molecular formula C18H22N4O4 B13479618 5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13479618
M. Wt: 358.4 g/mol
InChI Key: ZLMDCRYJADZUNO-UHFFFAOYSA-N
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Description

5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindoline-1,3-dione core and a piperidyl group, making it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the initial formation of the isoindoline-1,3-dione core, followed by the introduction of the piperidyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced therapeutic effects.

    Pomalidomide: Another thalidomide derivative with potent anti-cancer activity.

Uniqueness

5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione stands out due to its unique structural features and versatile reactivity

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

5-[(2-amino-2-methylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H22N4O4/c1-18(2,19)9-21(3)10-4-5-11-12(8-10)17(26)22(16(11)25)13-6-7-14(23)20-15(13)24/h4-5,8,13H,6-7,9,19H2,1-3H3,(H,20,23,24)

InChI Key

ZLMDCRYJADZUNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N

Origin of Product

United States

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